ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 847406-44-4
VCID: VC11893160
InChI: InChI=1S/C20H19NO6/c1-3-25-20(23)19-18(15-6-4-5-7-16(15)27-19)21-17(22)12-26-14-10-8-13(24-2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,22)
SMILES: CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=C(C=C3)OC
Molecular Formula: C20H19NO6
Molecular Weight: 369.4 g/mol

ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate

CAS No.: 847406-44-4

Cat. No.: VC11893160

Molecular Formula: C20H19NO6

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate - 847406-44-4

Specification

CAS No. 847406-44-4
Molecular Formula C20H19NO6
Molecular Weight 369.4 g/mol
IUPAC Name ethyl 3-[[2-(4-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C20H19NO6/c1-3-25-20(23)19-18(15-6-4-5-7-16(15)27-19)21-17(22)12-26-14-10-8-13(24-2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,22)
Standard InChI Key DRIRYUXQIWFIHZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=C(C=C3)OC
Canonical SMILES CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • Benzofuran core: A fused bicyclic system comprising a benzene ring and a furan heterocycle.

  • Ethyl ester group: Positioned at the 2-carboxylate site, this moiety enhances solubility in organic solvents and serves as a potential site for hydrolysis.

  • Acetamido-4-methoxyphenoxy side chain: The 3-position substituent includes a secondary amide linkage and a 4-methoxyphenoxy group, which may influence electronic properties and bioactivity.

Key structural parameters include:

PropertyValue
Molecular FormulaC20H19NO6\text{C}_{20}\text{H}_{19}\text{NO}_6
Molecular Weight369.4 g/mol
CAS Registry Number847406-44-4
IUPAC NameEthyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate

The methoxy group on the phenyl ring donates electron density via resonance, potentially stabilizing charge-transfer interactions in biological systems.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Benzofuran Core Formation: Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acid catalysis.

  • Amidation: Reaction of 3-amino-benzofuran-2-carboxylate with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine.

  • Esterification: Ethyl ester introduction via nucleophilic acyl substitution using ethanol and a catalytic acid.

A representative one-pot approach, inspired by InCl3_3-catalyzed methodologies for related heterocycles, could involve ultrasonic irradiation to enhance reaction efficiency . For example, combining ethyl acetoacetate, hydrazine, and malononitrile under sonication at 40°C for 20 minutes yields pyrano[2,3-c]pyrazoles in 80–95% yields . Adapting such conditions may streamline the synthesis of this benzofuran derivative.

Structural and Spectroscopic Analysis

Spectral Characterization

  • IR Spectroscopy: Key absorptions include:

    • ν(C=O)\nu(\text{C=O}): 1720–1740 cm1^{-1} (ester and amide carbonyls).

    • ν(N-H)\nu(\text{N-H}): 3300–3500 cm1^{-1} (secondary amide).

  • 1^1H NMR: Signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet), methoxy group (δ 3.8 ppm, singlet), and aromatic protons (δ 6.7–7.8 ppm).

  • ESI-MS: Molecular ion peak at m/z 369.4 [M+H]+^+.

X-ray crystallography of analogous compounds reveals planar benzofuran systems with dihedral angles <10° between the benzene and furan rings, suggesting conjugation stabilization.

Physicochemical Properties

PropertyValueSource
SolubilitySoluble in DMSO, DMF; sparingly in ethanol
Melting PointNot reported
StabilityStable at room temperature
LogP (Predicted)2.8

The compound’s moderate lipophilicity (LogP ≈ 2.8) suggests adequate membrane permeability for drug discovery applications. Stability under ambient conditions facilitates storage and handling.

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

While direct studies are lacking, structurally related benzofurans demonstrate:

  • Anti-inflammatory Activity: Inhibition of COX-2 and TNF-α pathways.

  • Anticancer Potential: Apoptosis induction via Bcl-2/Bax modulation.

  • Antiviral Action: Interference with viral protease activity.

The 4-methoxyphenoxy group may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors.

Structure–Activity Relationships (SAR)

  • Methoxy Position: Para-substitution optimizes steric and electronic interactions with target proteins.

  • Ester vs. Carboxylic Acid: The ethyl ester likely serves as a prodrug moiety, hydrolyzing in vivo to the active acid.

Applications and Industrial Relevance

Medicinal Chemistry

  • Lead Compound: Scaffold for developing small-molecule inhibitors of inflammatory mediators.

  • Prodrug Design: Ethyl ester enhances bioavailability relative to carboxylic acid analogs.

Materials Science

  • Fluorescent Probes: Benzofuran derivatives exhibit tunable emission properties for sensor applications .

  • Polymer Additives: Methoxy groups improve compatibility with hydrophobic matrices .

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted or flow chemistry approaches to reduce reaction times .

  • Biological Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and viral targets (e.g., SARS-CoV-2 protease).

  • Computational Modeling: Molecular docking studies to predict target engagement (e.g., COX-2, CDK2).

  • Derivatization: Introduce fluorine atoms or sulfonamide groups to modulate pharmacokinetics.

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